5-Methoxy-2-phenoxyaniline
Overview
Description
5-Methoxy-2-phenoxyaniline, also known as 2-Methoxy-5-phenoxyaniline , is an organic compound with the molecular formula C13H13NO2 . It has an average mass of 215.248 Da and a monoisotopic mass of 215.094635 Da . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The exact mass is 215.09500 .Physical And Chemical Properties Analysis
The melting point of this compound is 109-111 °C . The predicted boiling point is 336.0±32.0 °C, and the predicted density is 1.155±0.06 g/cm3 . The pKa is predicted to be 3.72±0.10 .Scientific Research Applications
Protein Reagent Studies
5-Methoxy-2-phenoxyaniline has been studied for its properties as a protein reagent. Horton, Kelly, and Koshland (1965) investigated the use of protein reagents sensitive to environmental changes, such as 2-methoxy-5-nitrobenzyl bromide, which is a homologue of this compound. This compound was found useful for studying enzymes' interactions with their substrates, demonstrating the environmental sensitivity of the reagent (Horton, Kelly, & Koshland, 1965).
Chemical and Molecular Studies
Demircioğlu et al. (2019) synthesized a compound related to this compound and analyzed its molecular and chemical properties using spectroscopic, Hirshfeld surface, X-ray diffraction methodologies, and density functional theory (DFT) calculations. This research offers insights into the electrophilic/nucleophilic nature and chemical activity of the molecule (Demircioğlu et al., 2019).
Pharmacological Fragment Studies
Murár, Addová, and Boháč (2013) highlighted the significance of this compound derivatives in pharmacology. Specifically, they discussed the role of these compounds as fragments in protein-kinase inhibitors and enzyme modulators, which are significant in antitumor properties and other biological activities (Murár, Addová, & Boháč, 2013).
Synthesis and Characterization Studies
Bai Linsha (2015) conducted studies on the synthesis and characterization of a compound similar to this compound. The study provided detailed insights into the synthesis processes, yield optimization, and structural characterization, contributing to the understanding of similar compounds' synthesis and properties (Bai Linsha, 2015).
Na+-Ca2+ Exchange Inhibitor Studies
Koyama et al. (2004) explored the use of a compound structurally related to this compound as a Na+-Ca2+ exchange inhibitor. Their research focused on the cytoprotective actions of these compounds and their potential in reducing brain infarct volume and brain edema in rats, highlighting the medical applications of such inhibitors (Koyama et al., 2004).
Safety and Hazards
Safety data indicates that 5-Methoxy-2-phenoxyaniline may cause respiratory irritation and could be harmful if inhaled . It may also cause serious eye irritation and skin irritation, and could be harmful or toxic in contact with skin . In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .
properties
IUPAC Name |
5-methoxy-2-phenoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-11-7-8-13(12(14)9-11)16-10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGZDMKXQVZVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429440 | |
Record name | 5-METHOXY-2-PHENOXYANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76838-72-7 | |
Record name | 5-METHOXY-2-PHENOXYANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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